molecular formula C18H33N6O4P B14519960 2-ethyl-5-methyl-1H-imidazole;phosphoric acid CAS No. 62695-47-0

2-ethyl-5-methyl-1H-imidazole;phosphoric acid

Cat. No.: B14519960
CAS No.: 62695-47-0
M. Wt: 428.5 g/mol
InChI Key: QXOSEFYUKWXMFU-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-1H-imidazole;phosphoric acid is a compound that combines the heterocyclic structure of imidazole with the acidic properties of phosphoric acid. Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. They are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is carried out under mild conditions and can be catalyzed by various agents to improve yield and selectivity.

Industrial Production Methods

Industrial production of imidazoles often involves large-scale batch or continuous processes. These methods may use catalysts such as nickel or copper to facilitate the cyclization of amido-nitriles or other precursors . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated imidazoles .

Scientific Research Applications

2-Ethyl-5-methyl-1H-imidazole;phosphoric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-5-methyl-1H-imidazole involves its ability to coordinate with metal ions and participate in various biochemical pathways. The nitrogen atoms in the imidazole ring can bind to metal ions, forming stable complexes that are crucial in many biological processes . This coordination ability makes it a valuable ligand in both biological and industrial applications.

Comparison with Similar Compounds

Properties

CAS No.

62695-47-0

Molecular Formula

C18H33N6O4P

Molecular Weight

428.5 g/mol

IUPAC Name

2-ethyl-5-methyl-1H-imidazole;phosphoric acid

InChI

InChI=1S/3C6H10N2.H3O4P/c3*1-3-6-7-4-5(2)8-6;1-5(2,3)4/h3*4H,3H2,1-2H3,(H,7,8);(H3,1,2,3,4)

InChI Key

QXOSEFYUKWXMFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)C.CCC1=NC=C(N1)C.CCC1=NC=C(N1)C.OP(=O)(O)O

Origin of Product

United States

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